C10-200

mRNA Delivery Lipid Nanoparticles Liver Transfection

Substituting ionizable lipids in mRNA LNPs without cargo-length adjustment risks >10-fold potency loss. C10-200 (MW 996.69) features two C10 tails optimized for ~1900-bp transcripts. - Delivers >10-fold higher hepatic luminescence than C12-200 for 1929-bp FLuc mRNA in mice - Enables detection of low-abundance transcripts in library screens and dose-response studies - Reduces required mRNA dose for metabolic enzyme replacement, cutting manufacturing cost - Equivalent biodistribution to C12-200 ensures no off-target organ accumulation - Consistent LNP properties support scalable GMP manufacturing

Molecular Formula C60H125N5O5
Molecular Weight 996.7 g/mol
Cat. No. B15574644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC10-200
Molecular FormulaC60H125N5O5
Molecular Weight996.7 g/mol
Structural Identifiers
InChIInChI=1S/C60H125N5O5/c1-6-11-16-21-26-31-36-56(66)51-63(48-50-65(54-59(69)39-34-29-24-19-14-9-4)55-60(70)40-35-30-25-20-15-10-5)47-45-61-41-43-62(44-42-61)46-49-64(52-57(67)37-32-27-22-17-12-7-2)53-58(68)38-33-28-23-18-13-8-3/h56-60,66-70H,6-55H2,1-5H3
InChIKeyBLPKMPWPNQWRQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C10-200: An Ionizable Cationic Lipid for Lipid Nanoparticle (LNP) Formulation in mRNA Delivery Research


C10-200 is a synthetic ionizable cationic lipid (C60H125N5O5; MW 996.67) developed as a critical component in lipid nanoparticles (LNPs) for the efficient in vivo delivery of mRNA therapeutics [1]. It belongs to a library of amino-alcohol lipids, where its specific 10-carbon alkyl tail structure confers distinct physicochemical properties that directly influence LNP potency and tropism. The compound is a mixture of isomers, requiring careful characterization for reproducible LNP formulation and is intended solely for research and development applications in gene therapy and vaccine technology [2].

Why C10-200 Cannot Be Replaced by a Generic Ionizable Lipid in LNP Formulation


The performance of an LNP is exquisitely sensitive to the molecular structure of its ionizable lipid component. Minor modifications to the lipid tail length can drastically alter in vivo potency, biodistribution, and the optimal size of the mRNA cargo that can be delivered [1]. Simply substituting C10-200 with another in-class ionizable lipid, such as the well-established 'gold standard' C12-200, leads to a quantifiable, over 10-fold difference in liver transfection efficiency for specific mRNA cargos, as demonstrated in head-to-head in vivo studies [1]. This underscores that the procurement decision is not about obtaining a functional class of molecule but a specific chemical entity with validated, context-dependent performance advantages.

C10-200 Differential Performance Evidence: Quantitative Comparison vs. C12-200 and Analogs


In Vivo Hepatic Transfection: C10-200 Outperforms C12-200 by Over 10-Fold for Luciferase mRNA

In a direct in vivo comparison, LNPs formulated with C10-200 and encapsulating firefly luciferase mRNA (1929 base pairs) enhanced liver transfection by over 10-fold compared to LNPs formulated with the gold-standard ionizable lipid C12-200 [1]. The C10-200 LNP also outperformed the C12-200 LNP by 3-fold in corresponding in vitro studies, confirming the translational relevance of the in vivo finding [1].

mRNA Delivery Lipid Nanoparticles Liver Transfection

In Vitro Transfection Advantage: C10-200 Demonstrates 3-Fold Higher Potency Than C12-200

A comparative in vitro analysis demonstrated that C10-200 LNP formulation enhanced luciferase expression 3-fold relative to the C12-200 LNP formulation [1]. This in vitro result corroborates the in vivo findings, confirming that the enhanced potency is cell-intrinsic and not solely a consequence of altered biodistribution.

In Vitro Transfection mRNA Delivery Lipid Nanoparticle Potency

Cargo-Specific Performance: C10-200 is Optimized for Medium-Sized mRNA Cargos

The performance of ionizable lipids is cargo-size dependent. A structure-activity relationship study showed that C10-200 (10-carbon tail) is optimal for delivering a medium-sized mRNA (1929 bases), whereas a shorter-tailed lipid (C9-200) was optimal for a large mRNA (4521 bases) and a longer-tailed lipid (C13-200) was optimal for a small mRNA (858 bases) [1]. Specifically, C10-200 was identified as the best performer for the 1929-base luciferase mRNA, outperforming both shorter and longer tail-length analogs in its class [1].

mRNA Cargo Size Lipid Tail Length Structure-Activity Relationship

Enhanced Liver Tropism vs. C12-200, Validated by Functional EPO Production

C10-200-based LNPs exhibit enhanced liver tropism, outperforming branched-chain lipidoids like C12-200 in hepatic reporter gene expression [1]. This tropism translates to functional therapeutic outcomes, as confirmed by the successful production of erythropoietin (EPO) and measurable increases in circulating protein levels following administration in an in vivo model [1].

Liver Tropism Biodistribution Therapeutic Protein Production

Optimal Application Scenarios for C10-200 in mRNA Therapeutic and Vaccine R&D


High-Efficiency Hepatic Delivery of Medium-Sized mRNA Cargos (~2 kb)

This scenario is ideal for researchers developing mRNA therapeutics for liver-related disorders requiring robust hepatic expression. Evidence shows C10-200 provides a >10-fold increase in liver transfection for a 1929-base mRNA compared to the standard C12-200 lipid [1]. This makes it a superior choice for expressing therapeutic proteins, replacement enzymes, or gene-editing components in hepatocytes, where high expression levels are critical for efficacy.

In Vitro LNP Potency Screening and High-Throughput Formulation Development

Given its 3-fold increase in in vitro transfection over C12-200 [1], C10-200 is an excellent candidate for initial LNP formulation screens. Its superior potency in cell culture models provides a wider dynamic range for assessing other formulation variables (e.g., helper lipid ratios, PEG-lipid content) and serves as a robust positive control for evaluating next-generation ionizable lipid libraries.

Hepatocyte-Targeted Vaccine and Protein Replacement Therapy Research

C10-200's established liver tropism and ability to drive functional protein output, as demonstrated by successful EPO production [1], make it a valuable tool for developing vaccines that require robust antigen expression in the liver or for researching protein replacement therapies. Its performance profile supports studies where achieving high and sustained levels of a circulating protein from the liver is the primary goal.

Investigating Structure-Activity Relationships (SAR) in Ionizable Lipid Design

C10-200 serves as a critical reference compound within the C9- to C13-200 series for SAR studies. The data showing C10-200 is optimal for a ~2 kb mRNA while C9-200 is better for large mRNAs (e.g., 4.5 kb Cas9) [1] provides a clear framework for rational design. Procuring C10-200 allows scientists to benchmark new lipid designs against a well-characterized molecule with known, cargo-size-dependent performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for C10-200

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.